molecular formula C15H16N4O3S B2730076 1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 952864-08-3

1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2730076
CAS RN: 952864-08-3
M. Wt: 332.38
InChI Key: ZNUNREQKKLJMIK-UHFFFAOYSA-N
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Description

1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

  • Research has focused on synthesizing novel heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, which exhibit potential biological activities. These compounds are synthesized from piperidine derivatives, indicating the utility of such structures in creating biologically active molecules (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Development of Antimicrobial and Anti-inflammatory Agents

  • Novel benzodifuranyl derivatives, including those synthesized from piperidine and thiazolyl compounds, have been explored for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies underscore the importance of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Activity

  • Research into the antibacterial activity of new compounds, including those derived from piperidine, has been significant. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their potential against various bacterial strains, highlighting the role of such structures in antimicrobial research (Khalid et al., 2016).

Fluorescence and Material Science

  • The investigation into the origins of fluorescence in carbon dots has identified organic fluorophores, including thiazolo pyridine derivatives, as critical components. This research opens avenues for developing advanced fluorescent materials for imaging and sensing applications (Shi et al., 2016).

Predictive Studies on Biological Activity

  • The synthesis of compounds containing oxadiazole rings and their predictive analysis for biological activity demonstrate the potential of these molecules in pharmaceutical applications. Such research underscores the importance of structural analysis and prediction in drug discovery (Kharchenko, Detistov, & Orlov, 2008).

properties

IUPAC Name

1-(6-oxo-1H-pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-12-2-1-11(9-17-12)14(22)19-6-3-10(4-7-19)13(21)18-15-16-5-8-23-15/h1-2,5,8-10H,3-4,6-7H2,(H,17,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUNREQKKLJMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-oxo-1,6-dihydropyridine-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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